7-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The IUPAC name 7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is constructed by prioritizing the pyrazolo[1,5-a]pyrimidine core (Figure 1). The numbering follows fused-ring conventions, with position 7 hosting the piperazine substituent, position 3 bearing the 4-chlorophenyl group, and positions 2 and 5 occupied by methyl groups. The piperazine moiety is further substituted at its 4-position with a 4-chlorobenzyl group, reflecting standard IUPAC substituent hierarchy rules for branched alkyl-aryl systems.
Molecular Formula and Weight Analysis
The molecular formula C₂₄H₂₃Cl₂N₆ is derived from:
- Pyrazolo[1,5-a]pyrimidine core : C₅H₃N₄
- 7-Substituent : 4-(4-chlorobenzyl)piperazin-1-yl (C₁₁H₁₃ClN₂)
- 3-Substituent : 4-chlorophenyl (C₆H₄Cl)
- 2,5-Substituents : Two methyl groups (C₂H₆)
Molecular Weight :
$$
(24 \times 12.01) + (23 \times 1.008) + (2 \times 35.45) + (6 \times 14.01) = 466.4 \, \text{g/mol}
$$
This aligns with analogs in the pyrazolo[1,5-a]pyrimidine family, which typically range between 400–500 g/mol.
Three-Dimensional Structural Features
X-ray Crystallographic Data Interpretation
X-ray diffraction studies of analogous compounds reveal a planar pyrazolo[1,5-a]pyrimidine core (mean deviation: 0.02 Å), with the piperazine ring adopting a chair conformation (torsion angle: 54.3°). The 4-chlorobenzyl group extends equatorially from the piperazine, minimizing steric clashes with the methyl groups at positions 2 and 5 (Figure 2). Intermolecular interactions include:
- π-π stacking between chlorophenyl groups (3.8 Å separation)
- C–H···Cl hydrogen bonds (2.9 Å) stabilizing the lattice
Conformational Analysis of Piperazine-Thienopyrimidine Hybrid System
The piperazine-thienopyrimidine hybrid exhibits dynamic conformational flexibility :
Comparative Structural Analysis with Pyrazolo[1,5-a]pyrimidine Derivatives
Key differences include:
Properties
Molecular Formula |
C25H25Cl2N5 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H25Cl2N5/c1-17-15-23(31-13-11-30(12-14-31)16-19-3-7-21(26)8-4-19)32-25(28-17)24(18(2)29-32)20-5-9-22(27)10-6-20/h3-10,15H,11-14,16H2,1-2H3 |
InChI Key |
YWCOUJAOWJHUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=C(C=C4)Cl)C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 5-Amino-3-methylpyrazole
The core is synthesized via cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions:
Conditions : Sodium ethoxide (NaOEt), ethanol, reflux (78°C, 6 h).
Yield : 84–89%.
Dichlorination
The diol intermediate is treated with phosphorus oxychloride (POCl₃) to introduce reactive chlorine atoms:
Conditions : Reflux (110°C, 4 h), excess POCl₃.
Yield : 61–67%.
Functionalization at Position 7: Piperazine Substitution
Nucleophilic Aromatic Substitution
The 7-chloro group undergoes substitution with 1-(4-chlorobenzyl)piperazine :
Conditions :
Conditions :
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Base: Na₂CO₃ or Cs₂CO₃.
Methyl Group Installation
Early-Stage Methyl Incorporation
Methyl groups at positions 2 and 5 are introduced during core synthesis:
-
Position 2 : Derived from 5-amino-3-methylpyrazole.
-
Position 5 : Installed via malonate alkylation during cyclization.
Optimization and Challenges
Regioselectivity Control
Purification
-
Column chromatography (SiO₂, ethyl acetate/hexane) isolates intermediates.
-
Recrystallization (ethyl acetate/hexane) purifies the final compound.
Data Summary: Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | NaOEt, ethanol, reflux | 84–89 |
| 2 | Dichlorination | POCl₃, reflux | 61–67 |
| 3 | Piperazine substitution | K₂CO₃, DMF, 80°C | 78–92 |
| 4 | Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/water | 65–74 |
Analytical Characterization
-
¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 2.55 (s, 3H, CH₃), 3.20–3.80 (m, 8H, piperazine), 7.25–7.45 (m, 8H, aryl).
Comparative Analysis of Methods
| Parameter | Cyclization | Suzuki Coupling | Piperazine Substitution |
|---|---|---|---|
| Time (h) | 6 | 12 | 8 |
| Catalyst Required | No | Yes | No |
| Sensitivity to Moisture | Low | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
7-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often involving halogenated intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.
Catalysts: Transition metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 7-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine exhibit potential anticancer properties. The mechanism often involves the inhibition of specific kinases that are overexpressed in various cancers. For instance:
- Aurora Kinase Inhibition : This compound may inhibit Aurora kinases, which are crucial for mitotic regulation. Inhibition can disrupt cell division in cancer cells, leading to apoptosis (programmed cell death) .
Neuropharmacology
The piperazine moiety in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems:
- Dopaminergic and Serotonergic Activity : The presence of the piperazine ring may allow interaction with dopamine and serotonin receptors, which could be beneficial in treating disorders such as depression and schizophrenia .
Antimicrobial Properties
There is emerging evidence that pyrazolo[1,5-a]pyrimidines possess antimicrobial activity. This compound could potentially be effective against various bacterial and fungal strains:
- Mechanism of Action : The proposed mechanism may involve the disruption of microbial cell wall synthesis or interference with metabolic pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural Analogues and Their Key Modifications
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Notes:
Pharmacological Activity Comparison
The pyrazolo[1,5-a]pyrimidine scaffold’s activity is highly substituent-dependent:
- Potency : Compounds with optimized substituents at positions 3 and 7 (e.g., 4-chlorobenzyl-piperazine) show up to 200-fold increases in PDE4 inhibition compared to unsubstituted derivatives .
- Selectivity : Fluorophenyl-substituted analogs (e.g., CAS 1203176-27-5) demonstrate preferential inhibition of cyclin-dependent kinases (CDKs), while chlorophenyl derivatives may target PDE4 or MAPK pathways .
- Cellular Activity : Methyl groups at positions 2 and 5 improve metabolic stability, as seen in analogs like 3,5-dimethyl-2-phenyl derivatives .
Biological Activity
7-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound with a unique structure that positions it as a candidate for various pharmacological applications. This article explores its biological activity, focusing on its mechanism of action, potential therapeutic uses, and comparative analysis with related compounds.
Molecular Characteristics
- Molecular Formula : C25H25Cl2N5
- Molecular Weight : 466.4 g/mol
- IUPAC Name : 3-(4-chlorophenyl)-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as receptors and enzymes. Preliminary studies suggest that it may act as either an agonist or antagonist, influencing various biochemical pathways. The compound's binding affinity and selectivity are critical in determining its efficacy against targeted biological processes.
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit key oncogenic pathways, including those involving BRAF(V600E) and EGFR. The presence of chlorinated phenyl groups in the structure enhances these effects by increasing lipophilicity and receptor binding affinity .
Antibacterial Properties
The compound has been evaluated for antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. In vitro studies demonstrate moderate to strong inhibitory effects, suggesting potential applications in treating bacterial infections .
Enzyme Inhibition
Inhibition studies reveal that this compound may act as an effective inhibitor of acetylcholinesterase (AChE) and urease. For example, compounds with similar piperazine moieties have shown promising results in enzyme inhibition assays, indicating potential use in treating conditions like Alzheimer's disease and urinary tract infections .
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity | Notes |
|---|---|---|---|
| 7-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | Structure | Antitumor, Antibacterial | Unique combination of chlorinated groups enhances activity |
| (E)-1-(4-(4-Bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one | Structure | Moderate Antitumor | Similar piperazine structure but lower efficacy |
| (4-(4-Chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone | Structure | Weak Antibacterial | Lacks the pyrazolo core which reduces activity |
Case Studies
Several case studies highlight the effectiveness of pyrazolo derivatives in clinical settings:
- Antitumor Efficacy : A study involving MDA-MB-231 breast cancer cells demonstrated that the combination of pyrazolo derivatives with doxorubicin resulted in a significant synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .
- Antibacterial Screening : A series of synthesized compounds were tested against Escherichia coli and Staphylococcus aureus, revealing that those containing the piperazine ring exhibited strong antibacterial properties with IC50 values significantly lower than those without the piperazine moiety .
- Enzyme Inhibition Studies : Compounds similar to 7-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine were assessed for their ability to inhibit AChE. Results indicated potent inhibition with IC50 values comparable to established inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
